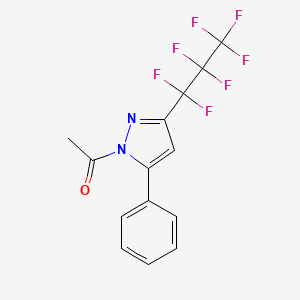

1-Acetyl-3-(heptafluoropropyl)-5-phenyl-1H-pyrazole

Beschreibung

IUPAC Nomenclature and Systematic Characterization

The systematic nomenclature of 1-acetyl-3-(heptafluoropropyl)-5-phenyl-1H-pyrazole follows International Union of Pure and Applied Chemistry conventions, with the complete designation being 1-[3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-phenylpyrazol-1-yl]ethanone. This nomenclature precisely identifies the substitution pattern on the pyrazole ring, where the acetyl group occupies the nitrogen position at carbon-1, the heptafluoropropyl substituent is located at carbon-3, and the phenyl group is positioned at carbon-5. The molecular formula C₁₄H₉F₇N₂O indicates the presence of fourteen carbon atoms, nine hydrogen atoms, seven fluorine atoms, two nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 354.22 grams per mole.

The Chemical Abstracts Service registry number 231947-24-3 provides a unique identifier for this compound in chemical databases and literature. Alternative nomenclature includes the designation as 1-acetyl-3(5)-heptafluoropropyl-5(3)-phenylpyrazole, which acknowledges the potential for tautomeric interconversion between the 3- and 5-substituted forms. The Simplified Molecular Input Line Entry System representation appears as CC(=O)N1C(=CC(=N1)C(C(C(F)(F)F)(F)F)(F)F)C2=CC=CC=C2, which provides a linear encoding of the molecular structure suitable for computational analysis.

Table 1: Molecular Characterization Data

Crystallographic Analysis and Three-Dimensional Conformation

Crystallographic investigations of pyrazole derivatives reveal fundamental structural characteristics that influence their chemical behavior and intermolecular interactions. The pyrazole ring system maintains a planar configuration, as demonstrated by X-ray crystallographic studies of related compounds, with carbon-nitrogen bond distances typically measuring approximately 1.33 Angstroms. This planarity contributes to the aromatic character of the five-membered heterocycle and facilitates effective orbital overlap between adjacent atoms.

The three-dimensional conformation of this compound is significantly influenced by the steric and electronic effects of its substituents. The heptafluoropropyl group, with its extended perfluorinated chain, adopts a configuration that minimizes steric hindrance while maximizing favorable fluorine-fluorine interactions. Structural studies of related fluorinated pyrazoles demonstrate that the presence of multiple fluorine atoms creates distinctive intermolecular contacts, particularly between sodium atoms and fluorine atoms in crystalline arrangements.

The phenyl substituent at the 5-position exhibits rotational freedom around the carbon-carbon bond connecting it to the pyrazole ring. Crystallographic analyses of comparable compounds reveal dihedral angles between phenyl rings and pyrazole rings ranging from approximately 21 to 32 degrees, indicating moderate steric interaction between these aromatic systems. The acetyl group at the nitrogen position adopts a configuration that allows for optimal orbital overlap between the carbonyl oxygen and the pyrazole nitrogen, contributing to the overall stability of the molecular structure.

Comparative Analysis of Tautomeric Forms in Pyrazole Derivatives

Tautomerism in pyrazole derivatives represents a fundamental aspect of their structural chemistry, involving the migration of hydrogen atoms between nitrogen positions within the ring system. The phenomenon of annular prototropic tautomerism in pyrazoles results in the interconversion between 3-substituted and 5-substituted forms, with the equilibrium position determined by the electronic nature of the substituents.

Theoretical investigations using molecular orbital calculations have established that electron-withdrawing substituents favor the 5-tautomer, while electron-donating groups preferentially stabilize the 3-tautomer. In the case of this compound, the heptafluoropropyl group functions as a strong electron-withdrawing substituent due to the high electronegativity of fluorine atoms. This electronic effect promotes stabilization of the tautomeric form where the heptafluoropropyl group occupies the 3-position relative to the nitrogen bearing the acetyl substituent.

Studies of substituted pyrazoles demonstrate that the energy differences between tautomeric forms typically range from 0.5 to 4.0 kilocalories per mole, depending on the nature and position of substituents. The presence of perfluorinated substituents significantly influences these energy differences, with calculations indicating that fluorine-containing groups such as trifluoromethyl preferentially stabilize specific tautomeric arrangements.

Table 2: Tautomeric Stability Factors in Pyrazole Derivatives

Nuclear magnetic resonance spectroscopy provides experimental evidence for tautomeric behavior in pyrazole derivatives, with carbon-13 chemical shifts serving as sensitive probes for electronic environment changes. In deuterated dimethyl sulfoxide solutions, pyrazoles frequently exhibit coalescence of signals corresponding to carbon-3 and carbon-5 positions, indicating rapid tautomeric exchange on the nuclear magnetic resonance timescale.

Electronic Effects of Heptafluoropropyl and Acetyl Substituents

The electronic properties of this compound are predominantly governed by the strong electron-withdrawing characteristics of both the heptafluoropropyl and acetyl substituents. The heptafluoropropyl group, containing seven fluorine atoms, exerts a profound inductive effect due to the high electronegativity of fluorine (4.0 on the Pauling scale). This substituent significantly depletes electron density from the pyrazole ring through both inductive and field effects, creating a highly electron-deficient aromatic system.

The acetyl substituent attached to the nitrogen atom contributes additional electron-withdrawing character through its carbonyl functionality. The carbonyl group exhibits a Hammett sigma constant of approximately 0.50 for para-substitution, indicating substantial electron-withdrawing capability. The combination of these two electron-withdrawing groups creates a synergistic effect that significantly alters the electronic distribution within the pyrazole ring system.

Theoretical calculations reveal that perfluorinated substituents such as heptafluoropropyl exhibit sigma constants ranging from 0.43 to 0.54, comparable to other strong electron-withdrawing groups like cyano or nitro functionalities. The cumulative electronic effect of the heptafluoropropyl and acetyl substituents results in a substantial lowering of the highest occupied molecular orbital energy levels, which directly impacts the compound's reactivity patterns and intermolecular interactions.

The presence of multiple fluorine atoms also influences the compound's dipole moment and polarizability characteristics. Fluorinated organic compounds typically exhibit enhanced lipophilicity combined with reduced basicity, properties that stem from the unique electronic structure imposed by carbon-fluorine bonds. These electronic modifications manifest in altered chemical reactivity patterns, including reduced nucleophilicity at nitrogen centers and enhanced electrophilicity at carbon positions within the pyrazole ring.

Table 3: Electronic Parameters of Substituent Groups

The electronic effects of these substituents extend beyond simple inductive phenomena to include resonance interactions and hyperconjugative effects. The acetyl group can participate in resonance stabilization through overlap of the carbonyl π-system with the nitrogen lone pair, while the heptafluoropropyl group exhibits negative hyperconjugation through carbon-fluorine sigma-star orbital interactions. These complex electronic interactions contribute to the overall stability and unique chemical properties of this compound.

Eigenschaften

IUPAC Name |

1-[3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-phenylpyrazol-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F7N2O/c1-8(24)23-10(9-5-3-2-4-6-9)7-11(22-23)12(15,16)13(17,18)14(19,20)21/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLNCZWSJKLCSAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(=CC(=N1)C(C(C(F)(F)F)(F)F)(F)F)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F7N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategy

The synthetic approach to 1-Acetyl-3-(heptafluoropropyl)-5-phenyl-1H-pyrazole typically involves:

- Formation of a 1,3-diketone intermediate bearing the heptafluoropropyl and phenyl substituents.

- Cyclocondensation of the diketone with hydrazine or substituted hydrazines to form the pyrazole ring.

- Acetylation of the pyrazole nitrogen to introduce the acetyl group at position 1.

This approach is consistent with established methods for preparing substituted pyrazoles, particularly those bearing fluorinated alkyl groups.

Detailed Synthetic Steps

One-Pot Synthesis Considerations

Recent advances emphasize one-pot synthesis to improve scalability and reduce costs:

- The diketone intermediate is formed in situ by reacting ketone and heptafluoropropionate ester with alkali metal alkoxides (e.g., sodium methoxide).

- Without isolating the diketone, phenylhydrazine is added directly to the reaction mixture for pyrazole formation.

- Acetylation can be integrated or performed as a subsequent step after isolation of the pyrazole.

This method reduces purification steps and enhances industrial applicability.

Research Findings and Optimization Data

Reaction Conditions and Yields

Solvent and Base Effects

- Use of methyl tert-butyl ether or diethyl ether as solvents enhances diketone solubility and reaction control.

- Sodium methoxide is preferred for base catalysis due to strong nucleophilicity and compatibility with fluorinated esters.

- Alternative bases such as potassium methoxide or lithium methoxide may be used but require optimization.

Summary Table of Preparation Method

| Step | Intermediate/Product | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 4-(Heptafluoropropyl)-1,3-diketone | 4'-Chloroacetophenone, ethyl heptafluoropropionate, sodium methoxide | Ether solvent, RT to 60 °C, 15–18 h | 75–85 | Acidic workup with HCl |

| 2 | 3-(Heptafluoropropyl)-5-phenyl-1H-pyrazole | Phenylhydrazine hydrochloride | Ethanol reflux, pH <7, 15–18 h | 80–90 | Cyclocondensation step |

| 3 | This compound | Acetic anhydride or acetyl chloride | Mild heating, controlled stoichiometry | 85–95 | Acetylation of pyrazole N-1 |

Additional Notes

- The heptafluoropropyl group significantly influences the reactivity and stability of intermediates, requiring careful control of reaction parameters to avoid decomposition or side reactions.

- The acetyl group introduction improves compound reactivity and may enhance biological activity profiles.

- The synthetic routes are adaptable for scale-up with proper safety measures due to the use of fluorinated reagents and strong bases.

Analyse Chemischer Reaktionen

1-Acetyl-3-(heptafluoropropyl)-5-phenyl-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl or heptafluoropropyl groups are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 1-acetyl-3-(heptafluoropropyl)-5-phenyl-1H-pyrazole, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The incorporation of fluorinated groups enhances their lipophilicity and biological activity, making them promising candidates for antibiotic development .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases. In vitro studies have demonstrated that these compounds can reduce the production of pro-inflammatory cytokines .

Fluorinated Materials

Due to the presence of heptafluoropropyl groups, this pyrazole derivative can be utilized in the development of advanced materials with unique properties. Fluorinated compounds are known for their chemical stability and resistance to solvents, making them suitable for coatings and other applications where durability is essential. These materials can be employed in electronics and aerospace industries where performance under extreme conditions is required .

Pollution Control

The unique chemical structure of this compound allows it to be explored as a potential agent for pollution control. Its ability to interact with various pollutants could lead to applications in environmental remediation processes, particularly in the treatment of contaminated water sources .

Case Studies

Wirkmechanismus

The mechanism of action of 1-Acetyl-3-(heptafluoropropyl)-5-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain bacterial enzymes, thereby preventing bacterial growth . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations in Pyrazole Derivatives

Table 1: Key Structural Analogs and Their Properties

Physicochemical and Electronic Effects

Electron-Withdrawing Groups (EWGs):

- The acetyl group in the target compound (C=O) withdraws electrons more moderately than the nitro group in ’s analog, which has stronger inductive effects. This impacts reactivity in nucleophilic substitutions .

- The methylsulfonyl group in ’s compound provides stronger electron withdrawal than acetyl, influencing binding affinity in enzyme inhibition .

Fluorinated Substituents: The heptafluoropropyl group in the target compound offers superior hydrophobicity compared to non-fluorinated analogs (e.g., ’s hydroxy-substituted pyrazoles). This enhances membrane permeability in biological systems . Fluorophenyl groups () introduce ortho/para-directing effects but lack the steric bulk of heptafluoropropyl .

Steric and Synthetic Considerations:

- Bromine at position 4 () facilitates Suzuki-Miyaura couplings, whereas the acetyl group in the target compound may limit such reactivity due to steric hindrance .

- The synthesis of nitro-substituted analogs () requires harsh conditions (e.g., acetyl chloride reflux), whereas heptafluoropropyl introduction often demands specialized fluorinating agents .

Biologische Aktivität

1-Acetyl-3-(heptafluoropropyl)-5-phenyl-1H-pyrazole is a fluorinated pyrazole derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of a heptafluoropropyl group, exhibits unique properties that may influence its interaction with biological systems. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of approximately 366.22 g/mol. The presence of fluorine atoms contributes to its lipophilicity and stability, which can enhance its bioavailability and interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

Anticancer Activity

Preliminary studies suggest that pyrazole derivatives, including this compound, may exhibit anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells. For instance, studies have shown that structurally similar pyrazoles can inhibit cell proliferation and induce cell death in various cancer cell lines, such as A549 (lung cancer) and HT29 (colon cancer) cells .

Anti-inflammatory Effects

In addition to anticancer properties, compounds in the pyrazole family have been investigated for their anti-inflammatory effects. Research indicates that some pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, suggesting a potential role in treating inflammatory diseases .

Study 1: Anticancer Activity

A study focused on a series of pyrazole derivatives found that certain compounds demonstrated significant cytotoxicity against A549 and HT29 cell lines. The mechanism involved apoptosis and necrosis induction, highlighting the potential of these compounds as anticancer agents. Specifically, a related compound showed an IC50 value of 0.5 nM against necrosis pathways, indicating strong activity .

Study 2: Anti-inflammatory Mechanisms

Another research effort explored the anti-inflammatory potential of pyrazole derivatives. In a mouse model of acute liver injury induced by acetaminophen, one derivative exhibited protective effects at a dosage of 40 mg/kg. This study emphasized the importance of targeting HDAC6 to mitigate inflammation and necrosis during acute liver injury .

Comparative Analysis

The biological activities of this compound can be compared with other known pyrazole derivatives:

| Compound Name | Anticancer Activity (IC50) | Anti-inflammatory Activity (Mouse Model) |

|---|---|---|

| This compound | TBD | TBD |

| N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide | 0.5 nM | Significant at 40 mg/kg |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Acetyl-3-(heptafluoropropyl)-5-phenyl-1H-pyrazole, and how do reaction conditions influence yield and purity?

- Methodology :

- Suzuki-Miyaura Coupling : Adapt methods from ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate synthesis (). Replace boronic acid with heptafluoropropyl derivatives. Use Pd(PPh₃)₄ catalyst in degassed DMF/H₂O under inert conditions. Optimize stoichiometry (boronic acid:halide ratio ≥1.2:1) to minimize side products .

- Diazonium Salt Functionalization : Modify protocols for 1H-pyrazole-5-diazonium tetrafluoroborate (). Introduce heptafluoropropyl via nucleophilic substitution after diazotization. Monitor temperature (-20°C) to prevent decomposition .

- Data Table :

| Method | Catalyst | Solvent | Yield (%) | Purity (GC) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | DMF/H₂O | 68–72 | ≥95% |

| Diazonium Substitution | BF₃·Et₂O | THF | 55–60 | ≥90% |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

- Methodology :

- NMR : Use ¹H/¹³C NMR to confirm acetyl (δ ~2.3 ppm) and heptafluoropropyl (δ ~-75 ppm for CF₃ in ¹⁹F NMR) groups. Compare with 3-(heptafluoropropyl)-5-methyl-4-nitro-1H-pyrazole ( ) .

- X-ray Crystallography : Resolve tautomeric forms (keto vs. enol) as seen in 5-ethyl-4-phenyl-1H-pyrazol-3(2H)-one (). Measure C=O bond lengths (~1.28 Å for keto form) .

- GC-MS : Verify purity (≥98%) using methods from ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate () .

Advanced Research Questions

Q. How do the electronic effects of the heptafluoropropyl group influence the reactivity and stability of this pyrazole derivative compared to non-fluorinated analogs?

- Methodology :

- Computational Analysis : Perform DFT calculations to compare electron-withdrawing effects of heptafluoropropyl (σₚ ~0.54) vs. alkyl groups. Correlate with Hammett parameters for reaction rates in nucleophilic substitutions ( ) .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) and compare with non-fluorinated analogs. Fluorinated groups reduce hydrolysis rates due to steric and inductive effects .

Q. What strategies can resolve discrepancies in NMR data interpretation caused by tautomerism in pyrazole derivatives?

- Methodology :

- Variable Temperature NMR : Identify tautomeric equilibria (e.g., keto-enol) by observing peak coalescence at elevated temperatures (e.g., 50–80°C) .

- X-ray Diffraction : Resolve crystal structures to confirm dominant tautomeric forms, as demonstrated for 5-ethyl-4-phenyl-1H-pyrazol-3(2H)-one () .

Q. How can computational methods predict the binding affinity of this compound to biological targets such as carbonic anhydrase or kinase enzymes?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with carbonic anhydrase IX (PDB: 3IAI). Compare with 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethyl pyrazole ( ), which shows IC₅₀ ~50 nM for CA-IX .

- MD Simulations : Simulate binding stability (100 ns trajectories) to assess fluorine-mediated hydrophobic interactions, critical for kinase inhibition () .

Data Contradiction Analysis

Q. How to address conflicting solubility data between fluorinated and non-fluorinated pyrazole derivatives in polar solvents?

- Methodology :

- QSAR Modeling : Correlate logP values (heptafluoropropyl: ~4.2 vs. propyl: ~2.8) with experimental solubility in DMSO/water mixtures. Use Hansen solubility parameters to resolve discrepancies .

- Co-solvency Studies : Test solubilization via β-cyclodextrin inclusion complexes, as used for 1-phenyl-1H-pyrazol-4-yl methanol derivatives ( ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.